5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid
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Overview
Description
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a benzyloxycarbonyl group and a trityl group, which are commonly used as protecting groups in organic synthesis. The compound is of significant interest in the field of peptide synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of protected amino acids. The benzyloxycarbonyl (Cbz) and trityl (Trt) groups are used to protect the amino and carboxyl groups, respectively, during the synthesis process .
Industrial Production Methods
Industrial production of this compound often employs large-scale SPPS techniques, which are advantageous due to their efficiency and scalability. The use of automated peptide synthesizers further enhances the production process, allowing for the rapid and precise assembly of the peptide chain .
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for the stability of peptide structures.
Reduction: Reduction reactions can be used to remove protecting groups, such as the trityl group, under mild conditions.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Major Products
The major products formed from these reactions include various peptides and proteins, which are essential for biological and medicinal applications .
Scientific Research Applications
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid has numerous applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid involves its incorporation into peptide chains through peptide bond formation. The protecting groups (benzyloxycarbonyl and trityl) are selectively removed under specific conditions, allowing the amino and carboxyl groups to react and form stable peptide bonds. This process is facilitated by coupling reagents and catalysts that enhance the efficiency of the reactions .
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Similar in structure, this compound is utilized for similar applications in peptide synthesis.
Uniqueness
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is unique due to the presence of both benzyloxycarbonyl and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection strategy allows for more efficient and precise synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C32H30N2O5 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37) |
InChI Key |
UMBDCOHCTVLOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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